N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Description

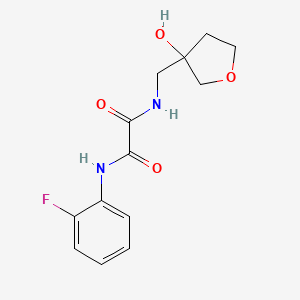

N1-(2-Fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a hydroxytetrahydrofuran-methyl substituent at the N2 position (Fig. 1). The 2-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and modulating electronic properties .

Propriétés

IUPAC Name |

N'-(2-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c14-9-3-1-2-4-10(9)16-12(18)11(17)15-7-13(19)5-6-20-8-13/h1-4,19H,5-8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFIMSREFLGZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

Formation of the fluorophenyl intermediate:

Synthesis of the hydroxytetrahydrofuran moiety: This can be achieved through the reduction of a suitable precursor, such as a tetrahydrofuran derivative.

Coupling of the intermediates: The final step involves the coupling of the fluorophenyl intermediate with the hydroxytetrahydrofuran moiety using oxalyl chloride under controlled conditions to form the desired oxalamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Des Réactions Chimiques

N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran moiety can be oxidized to form a carbonyl compound.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mécanisme D'action

The mechanism of action of N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxytetrahydrofuran moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalamide Derivatives

Key Observations :

- Synthetic Efficiency : Compound 18 (52% yield) and 39 (73% yield) demonstrate moderate to good synthetic accessibility, though impurities (e.g., dimer in 39 ) may complicate purification .

- Structural Diversity : The hydroxytetrahydrofuran group in the target compound is unique compared to the thiazole (e.g., 15 ) or pyridine (e.g., 39 ) moieties in analogs, suggesting divergent physicochemical properties.

Pharmacological and Metabolic Comparisons

Antiviral Activity

- Compound 15 : Exhibits potent anti-HIV activity (IC₅₀ < 1 μM) due to thiazole-mediated interactions with the CD4-binding site of HIV gp120 .

- However, the absence of a thiazole ring could reduce antiviral efficacy.

Metabolic Stability

- S336 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core but susceptibility to oxidative metabolism .

- Compound 18 : The 4-methoxyphenethyl group may slow metabolism compared to the target compound’s hydroxytetrahydrofuran, which could undergo phase II conjugation (e.g., glucuronidation) .

Physicochemical and Spectroscopic Properties

Table 2: NMR and Spectral Data Comparison

Activité Biologique

N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a fluorophenyl group and a hydroxytetrahydrofuran moiety linked through an oxalamide functional group.

- Molecular Formula : C13H15FN2O4

- CAS Number : 2034304-42-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrophobic Interactions : The fluorophenyl group enhances binding to hydrophobic pockets within proteins, potentially influencing enzyme activity or receptor signaling pathways.

- Hydrogen Bonding : The hydroxytetrahydrofuran moiety can form hydrogen bonds with amino acid residues in active sites, which may modulate enzyme function.

Enzyme Inhibition

Research indicates that compounds within the oxalamide class can exhibit enzyme inhibition properties. For instance, studies have shown that similar oxalamides can inhibit various enzymes such as proteases and kinases, suggesting that this compound may have similar effects.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation could be a significant area for further exploration.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that related oxalamides can inhibit cell growth in various cancer cell lines. These findings indicate the potential of this compound as a candidate for anticancer drug development.

- Molecular Docking Studies : Computational studies have suggested favorable binding affinities of this compound with target proteins involved in cancer pathways, supporting its potential therapeutic applications.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(2-chlorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide | C13H15ClN2O4 | Potential enzyme inhibitor |

| N1-(2-fluorophenyl)-N2-((3-methoxytetrahydrofuran-3-yl)methyl)oxalamide | C14H17FN2O4 | Anticancer properties observed |

The synthesis of this compound typically involves several steps:

- Formation of Fluorophenyl Intermediate : This is achieved through nucleophilic aromatic substitution reactions.

- Synthesis of Hydroxytetrahydrofuran Moiety : This can be done via reduction methods using sodium borohydride or lithium aluminum hydride.

- Coupling Reaction : The final step involves coupling the intermediates using oxalyl chloride under controlled conditions.

Q & A

Q. What synthetic strategies are recommended for preparing N1-(2-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of intermediates, such as 2-fluoroaniline and 3-hydroxytetrahydrofuran-3-ylmethylamine, using protecting groups (e.g., Boc) to prevent side reactions.

- Step 2 : Oxalamide bond formation via coupling reagents like TBTU or HATU in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the final compound.

Reaction monitoring via TLC or HPLC ensures purity, while purification employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent connectivity and stereochemistry (e.g., hydroxy-tetrahydrofuran configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via HPLC. Oxalamides are prone to hydrolysis under extreme pH .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.

- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., exposure to UV-Vis light) .

Advanced Research Questions

Q. What mechanistic approaches are used to study its biological interactions?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., , , ) with target proteins like enzymes or receptors .

- X-ray Crystallography : Resolves 3D binding modes in protein-ligand complexes, crucial for rational drug design .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) to the fluorophenyl or hydroxytetrahydrofuran moieties to modulate steric/electronic effects.

- Molecular docking : Predict binding poses with targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- In vitro assays : Test derivatives in enzyme inhibition (IC) or cell viability (MTT assay) to correlate structural changes with activity .

Q. What experimental designs address discrepancies in reported bioactivity data?

- Standardized protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Counter-screening : Test against off-target proteins to confirm selectivity.

- Metabolic profiling : Use liver microsomes or hepatocytes to assess stability and metabolite interference .

Q. How is the compound’s metabolic fate investigated in preclinical models?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Oxalamides often undergo hydroxylation or glucuronidation .

- Pharmacokinetic studies : Administer intravenously/orally to rodents and measure plasma/tissue concentrations over time (e.g., AUC, ) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Coupling Reagent | TBTU (1.2 eq) | |

| Solvent | Anhydrous DMF or DCM | |

| Reaction Time | 6–12 hours at 25°C | |

| Purification | Silica gel chromatography (EtOAc/Hexane) |

Q. Table 2: Key Physicochemical Properties

| Property | Value/Characteristic | Technique |

|---|---|---|

| LogP | ~2.1 (predicted) | HPLC Retention |

| Aqueous Solubility | <10 µM (pH 7.4) | Shake-flask method |

| Melting Point | 180–185°C (decomposes) | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.